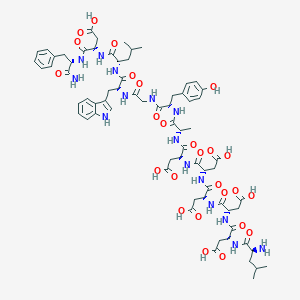
1-Amino-4-(dimethylamino)-2-butanol
Descripción general
Descripción
Synthesis Analysis
There is a large-scale synthesis of a related compound, the bioreductive drug 1,4-bis{[2-(dimethylamino)ethyl]amino}-5,8-dihydroxyanthracene-9,10-dione bis–oxide (AQ4N). This six-step synthesis provides AQ4N in 20% overall yield from readily available tetrachlorophthalic anhydride .
Molecular Structure Analysis
The molecular structure analysis of “1-Amino-4-(dimethylamino)-2-butanol” is not available in the sources I found .
Chemical Reactions Analysis
A trace impurity in AQ4N was determined to be the mono-N-oxide 1-amino-4-[2-(dimethylamino)ethyl]amino-5,8-dihydroxyanthracene-9,10-dione N-oxide. This is formed spontaneously from AQ4N under a number of conditions, including during HPLC on reversed-phase columns .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Amino-4-(dimethylamino)-2-butanol” are not available in the sources I found .
Aplicaciones Científicas De Investigación
1. Role in Anticancer Agent Development
1-Amino-4-(dimethylamino)-2-butanol, as part of a broader group of compounds, has been identified in research for its potential in developing anticancer agents. Specifically, derivatives of this compound have been found to induce apoptosis in cancer cells. One such derivative demonstrated significant activity in inhibiting tubulin polymerization, which is a crucial process in cell division, thereby highlighting its potential as a future anticancer agent (Kemnitzer et al., 2004).
2. Carbon Dioxide Capture and Solubility
A significant application of 1-Amino-4-(dimethylamino)-2-butanol is in the field of carbon dioxide (CO2) capture. Studies have synthesized new tertiary amines, including this compound, to enhance CO2 capture performance. The research found that it exhibited high CO2 absorption capacity and fast absorption and regeneration rates. This makes it a promising component in post-combustion CO2 capture processes (Singto et al., 2016), (Liu et al., 2017).
3. Physical Properties in Gas Separation
This compound's utility extends to gas separation processes, where its physical properties like density, speed of sound, viscosity, and surface tension are crucial. A study analyzing these properties in aqueous solutions of amines, including 1-Amino-4-(dimethylamino)-2-butanol, provided valuable data for selecting the most suitable system for operations controlled by mass transfer (Blanco et al., 2017).
4. Role in Synthesis of Biologically Active Compounds
Research also delves into the synthesis of various biologically active compounds using 1-Amino-4-(dimethylamino)-2-butanol. One study focused on developing a rapid synthetic method for an important intermediate in several biologically active compounds, demonstrating the compound's versatility in pharmaceutical research (Zhao et al., 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-amino-4-(dimethylamino)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c1-8(2)4-3-6(9)5-7/h6,9H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAMKNHFTNEPNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-4-(dimethylamino)butan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)


![[(4-Chlorophenyl)-cyanomethyl] benzoate](/img/structure/B34599.png)

![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine](/img/structure/B34608.png)




![[(5E,8E,13E)-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2-methylbutanoate](/img/structure/B34616.png)